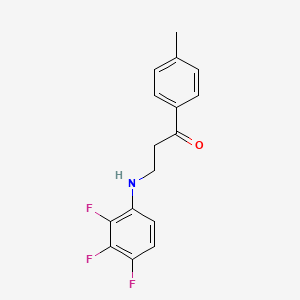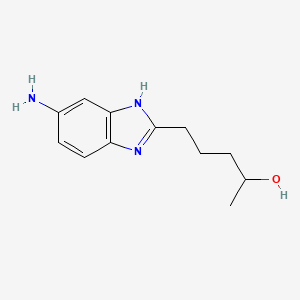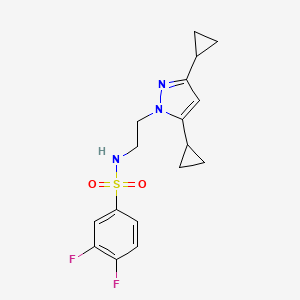![molecular formula C13H17N3O6S B2812511 3-(1,3-Benzodioxol-5-yl)-5-[(dimethylsulfamoylamino)methyl]-2-oxo-1,3-oxazolidine CAS No. 954685-47-3](/img/structure/B2812511.png)
3-(1,3-Benzodioxol-5-yl)-5-[(dimethylsulfamoylamino)methyl]-2-oxo-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3-Benzodioxol-5-yl)-5-[(dimethylsulfamoylamino)methyl]-2-oxo-1,3-oxazolidine is a useful research compound. Its molecular formula is C13H17N3O6S and its molecular weight is 343.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structures and Synthesis
Studies have explored the chemical structures and synthesis of compounds related to 3-(1,3-Benzodioxol-5-yl)-5-[(dimethylsulfamoylamino)methyl]-2-oxo-1,3-oxazolidine, focusing on oxazolidine derivatives. For instance, research on the infrared spectra of oxazolidine derivatives, formed by condensation of carbon disulphide with amino alcohols, reveals they possess the oxazolidine-2-thione structure rather than the tautomeric 2-thiol-2-oxazolidine structure, indicating the versatility of oxazolidine compounds in chemical synthesis (Skulski, Garmaise, & Mckay, 1956).
Catalytic Activities
Research on 1,3-oxazolidine-based ligands, synthesized from reactions involving amino alcohols, has shown their application in the catalytic oxidation of benzyl alcohols. These studies demonstrate the potential of oxazolidine derivatives in facilitating oxidation reactions, contributing to the development of efficient catalytic systems (Bikas, Ajormal, Emami, Noshiranzadeh, & Kozakiewicz, 2018).
Reactions and Intermediates
The Mannich reactions of oxazolidines, including derivatives similar to the compound of interest, have been studied, highlighting their ability to afford reactive intermediates with nucleophilic aromatic substrates and enolsilyl ethers. These findings are crucial for understanding the reactivity and application of oxazolidine derivatives in synthesizing Mannich bases, which are valuable in various chemical syntheses (Fairhurst, Heaney, Papageorgiou, Wilkins, & Eyley, 1989).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(dimethylsulfamoylamino)methyl]-2-oxo-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S/c1-15(2)23(18,19)14-6-10-7-16(13(17)22-10)9-3-4-11-12(5-9)21-8-20-11/h3-5,10,14H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGZJTPBNKBSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2812431.png)


![N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2812436.png)
![3-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B2812440.png)
![3-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2812441.png)
![benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2812442.png)
![[4-Amino-5-[hydroxy(phenyl)methyl]-1,2,4-triazol-3-yl]-phenylmethanol](/img/structure/B2812443.png)




![N-[4-(Aminomethyl)cyclohexyl]-2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxamide;hydrochloride](/img/structure/B2812449.png)
![2-Phenoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2812451.png)